molecular formula C20H16FN3O6S B11268590 methyl 4-[({3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]benzoate

methyl 4-[({3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]benzoate

Cat. No.: B11268590
M. Wt: 445.4 g/mol
InChI Key: FOIYWZBICMJQOH-UHFFFAOYSA-N
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Description

Methyl 4-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a complex organic compound that features a pyridazine ring, a benzenesulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where a fluorobenzenesulfonyl chloride reacts with the pyridazine derivative in the presence of a base.

    Acetylation: The acetylation step involves the reaction of the intermediate with acetic anhydride to introduce the acetamido group.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction with methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

Methyl 4-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Industrial Applications: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{2-[3-(4-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate: Similar structure but with a different position of the fluorine atom.

    Methyl 4-{2-[3-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of the fluorobenzenesulfonyl group and the pyridazine ring in methyl 4-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C20H16FN3O6S

Molecular Weight

445.4 g/mol

IUPAC Name

methyl 4-[[2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C20H16FN3O6S/c1-30-20(27)13-5-7-15(8-6-13)22-17(25)12-24-19(26)10-9-18(23-24)31(28,29)16-4-2-3-14(21)11-16/h2-11H,12H2,1H3,(H,22,25)

InChI Key

FOIYWZBICMJQOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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